2-Methyl-N-(triphenylphosphoranylidene)aniline CAS number 35843-74-4
2-Methyl-N-(triphenylphosphoranylidene)aniline CAS number 35843-74-4
An In-depth Technical Guide to 2-Methyl-N-(triphenylphosphoranylidene)aniline
Introduction: Unveiling a Versatile Synthetic Workhorse
2-Methyl-N-(triphenylphosphoranylidene)aniline, identified by its CAS number 35843-74-4, is a prominent member of the iminophosphorane (or aza-ylide) class of compounds.[1] First discovered by Staudinger and Meyer in 1919, these organophosphorus reagents have evolved from chemical curiosities into indispensable tools in modern organic synthesis.[1][2][3] This guide provides an in-depth technical overview of 2-Methyl-N-(triphenylphosphoranylidene)aniline, tailored for researchers, scientists, and professionals in drug development. We will explore its synthesis, core reactivity, mechanistic underpinnings, and practical applications, with a focus on the causality behind experimental choices and protocols.
The defining feature of this molecule is the highly polarized phosphorus-nitrogen double bond (P=N), which is more accurately represented as a resonance hybrid with a significant contribution from the ylidic form, R₃P⁺–N⁻R'.[1][4] This electronic structure is the heart of its reactivity, making the nitrogen atom both strongly nucleophilic and basic. Its primary utility lies in the aza-Wittig reaction, a powerful method for constructing imines, and by extension, a vast array of nitrogen-containing heterocycles and complex molecules.[4][5][6]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's properties is fundamental to its effective application. The key data for 2-Methyl-N-(triphenylphosphoranylidene)aniline are summarized below.
| Property | Value | Source |
| CAS Number | 35843-74-4 | - |
| Molecular Formula | C₂₅H₂₂NP | Calculated |
| Molecular Weight | 367.42 g/mol | Calculated |
| IUPAC Name | 2-methyl-N-(triphenyl-λ⁵-phosphanylidene)aniline | - |
| Appearance | Typically an off-white to yellow solid | General knowledge |
| Solubility | Soluble in many organic solvents like THF, Chloroform, Toluene. |
Spectroscopic Characterization:
Spectroscopic analysis is crucial for verifying the identity and purity of the reagent.
| Technique | Characteristic Features |
| ¹H NMR | Complex multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the protons on the three phenyl rings of the triphenylphosphine group and the tolyl group. A characteristic singlet for the methyl (CH₃) protons will appear upfield (~2.0-2.5 ppm).[7] |
| ¹³C NMR | Multiple signals in the aromatic region (~120-150 ppm). A distinct signal for the methyl carbon will be observed around 18-21 ppm.[7] |
| ³¹P NMR | A single resonance in a characteristic range for iminophosphoranes, which confirms the presence of the P=N bond and the oxidation state of phosphorus.[4][8] |
| IR Spectroscopy | A strong absorption band corresponding to the P=N stretching vibration, typically found in the 1280-1350 cm⁻¹ region.[9] |
Synthesis: The Staudinger Reaction
The most common and efficient method for preparing iminophosphoranes, including 2-Methyl-N-(triphenylphosphoranylidene)aniline, is the Staudinger reaction.[1][10][11] This reaction involves the smooth and often quantitative reaction of an organic azide with a tertiary phosphine, such as triphenylphosphine, with the extrusion of dinitrogen gas (N₂).[3][12]
Reaction Mechanism:
The mechanism is a well-established two-step process.[10][11]
-
Nucleophilic Attack: The phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide. This forms a linear phosphazide intermediate.
-
Cyclization and N₂ Extrusion: The phosphazide intermediate undergoes cyclization to a four-membered ring transition state. This unstable intermediate rapidly collapses, releasing highly stable N₂ gas and forming the final iminophosphorane product. The release of dinitrogen is a significant thermodynamic driving force for the reaction.[3]
Caption: Mechanism of the Staudinger Reaction.
Experimental Protocol: Synthesis of 2-Methyl-N-(triphenylphosphoranylidene)aniline
Causality: This protocol is designed for high yield and purity. The choice of a non-protic solvent like THF is critical as iminophosphoranes can be sensitive to hydrolysis. The reaction is monitored by the cessation of N₂ evolution, a clear visual cue for completion.
-
Preparation : Under an inert atmosphere (Argon or Nitrogen), dissolve triphenylphosphine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Azide Preparation (Pre-requisite) : The starting material, 2-methylphenyl azide, must be prepared beforehand. A common method involves the diazotization of 2-methylaniline followed by reaction with sodium azide. Caution: Organic azides are potentially explosive and should be handled with extreme care behind a blast shield.
-
Reaction : Cool the triphenylphosphine solution to 0 °C in an ice bath. Add a solution of 2-methylphenyl azide (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Execution : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Vigorous bubbling (N₂ evolution) should be observed initially, which will gradually subside.
-
Monitoring : The reaction can be monitored by TLC (staining with potassium permanganate) or by observing the end of gas evolution.
-
Work-up : Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude solid is the desired iminophosphorane.
-
Purification : The product is often of high purity and can be used directly. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to remove any unreacted triphenylphosphine or triphenylphosphine oxide.
Core Reactivity: The Aza-Wittig Reaction
The synthetic power of 2-Methyl-N-(triphenylphosphoranylidene)aniline is most prominently displayed in the aza-Wittig reaction.[5] This reaction is a highly reliable method for the synthesis of imines from aldehydes or ketones.[5][13] The reaction is analogous to the classic Wittig reaction, but forms a C=N double bond instead of a C=C double bond.[5][14]
Reaction Mechanism:
The reaction proceeds via a [2+2] cycloaddition between the iminophosphorane and the carbonyl compound.[6]
-
Cycloaddition: The nucleophilic nitrogen of the iminophosphorane attacks the electrophilic carbonyl carbon, while the carbonyl oxygen attacks the electrophilic phosphorus atom. This concerted or stepwise process forms a four-membered oxazaphosphetane intermediate.
-
Cycloreversion: The oxazaphosphetane intermediate is unstable and rapidly collapses, breaking the P-N and C-O bonds and forming a new P=O and C=N double bond. This results in the desired imine and the byproduct, triphenylphosphine oxide. The formation of the extremely stable P=O bond is the primary thermodynamic driving force for this transformation.[11][14]
Caption: Mechanism of the Aza-Wittig Reaction.
Experimental Protocol: Aza-Wittig Imination
Causality: Anhydrous conditions are paramount to prevent hydrolysis of the iminophosphorane and the resulting imine product. Toluene is a common high-boiling solvent that facilitates the reaction. The main challenge in aza-Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which often requires chromatography. Using a polymer-bound phosphine is an alternative strategy to simplify purification.[13]
-
Preparation : In an oven-dried flask under an inert atmosphere, dissolve 2-Methyl-N-(triphenylphosphoranylidene)aniline (1.1 eq) in anhydrous toluene.
-
Reaction : Add the aldehyde or ketone (1.0 eq) to the solution at room temperature.
-
Execution : Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-12 hours.
-
Monitoring : Track the consumption of the starting materials and the formation of the imine product using TLC or GC-MS.
-
Work-up : After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification : The crude residue contains the desired imine and triphenylphosphine oxide. Purification is typically achieved by flash column chromatography on silica gel. The less polar imine usually elutes before the more polar triphenylphosphine oxide.
Expanded Synthetic Utility
Beyond imine synthesis, 2-Methyl-N-(triphenylphosphoranylidene)aniline serves as a versatile reagent in several other transformations.
-
Heterocycle Synthesis : The true power of the aza-Wittig reaction is realized in intramolecular versions, which are widely used to construct nitrogen-containing heterocycles, a common scaffold in pharmaceuticals.[5]
-
Reaction with Carbon Dioxide : Iminophosphoranes react readily with CO₂ to produce isocyanates, which are valuable intermediates for the synthesis of ureas, carbamates, and other carbonyl-containing molecules.[5][15]
-
Ligands in Catalysis : The nitrogen atom in iminophosphoranes can act as a σ-donor ligand, coordinating to metal centers.[1][4] This has led to their use in homogeneous catalysis, including in cross-coupling reactions like Suzuki and Heck couplings.[4][16]
Safety and Handling
As a responsible scientist, proper handling and awareness of potential hazards are non-negotiable.
-
Hazards : While specific data for this exact compound is limited, related anilines and phosphoranes are classified as irritants. They can cause skin and eye irritation and may be harmful if swallowed or inhaled.[17][18][19][20]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
-
Storage : Store in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.
-
Byproduct Disposal : Triphenylphosphine oxide, the main byproduct of its reactions, is generally considered a chemical waste product and should be disposed of according to institutional regulations.
Conclusion
2-Methyl-N-(triphenylphosphoranylidene)aniline is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its straightforward synthesis via the Staudinger reaction and its reliable reactivity in the aza-Wittig reaction provide a robust platform for the construction of C=N bonds. This capability is central to the synthesis of a wide range of important molecules, from simple imines to complex heterocyclic frameworks found in pharmaceuticals and advanced materials. By understanding the mechanistic principles and adhering to validated protocols, researchers can effectively leverage this compound to achieve their synthetic goals.
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